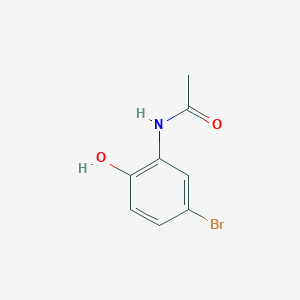

N-(5-bromo-2-hydroxyphenyl)acetamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(5-bromo-2-hydroxyphenyl)acetamide can be synthesized by reacting ethanol and 2-aminophenol in a catalytic hydrogenation process . The reaction can proceed without a catalyst, but the use of an acid catalyst increases the yield . Another method involves the use of benzyltrimethylammonium tribromide in methanol and dichloromethane at ambient temperature .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods, with optimizations for scale and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: N-(5-bromo-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenols.

Aplicaciones Científicas De Investigación

N-(5-bromo-2-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Utilized in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(5-bromo-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The bromine atom in the compound enhances its reactivity, allowing it to form stable complexes with target proteins .

Comparación Con Compuestos Similares

2-Acetamidophenol: Lacks the bromine atom, resulting in different reactivity and applications.

4-Bromo-2-hydroxyaniline: Similar structure but different functional groups, leading to varied chemical behavior.

N-(5-Bromo-2-hydroxyphenyl)acetamide: Another closely related compound with similar applications.

Uniqueness: this compound’s unique combination of acetamido and bromophenol groups makes it particularly valuable in pharmaceutical synthesis and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with proteins sets it apart from similar compounds .

Actividad Biológica

N-(5-bromo-2-hydroxyphenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H8BrNO2

- Molecular Weight : 232.06 g/mol

- Structure : The compound features a brominated phenolic ring, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokines such as IL-1 beta and TNF-alpha .

- Antioxidant Activity : It has been suggested that the compound can modulate oxidative stress markers, which are crucial in various pathological conditions .

- Receptor Modulation : this compound may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Case Study 1: Anti-inflammatory Activity

A study evaluated the effects of N-(2-hydroxyphenyl)acetamide (a structural analog) on inflammation in a rat model. Results indicated that doses of 5 mg/kg and 10 mg/kg significantly reduced inflammatory markers and improved clinical symptoms of arthritis . This suggests that similar compounds may share these beneficial effects.

Case Study 2: Anticancer Activity

Research on hydrazone derivatives related to this compound revealed their anticancer efficacy against A549 cells. These studies highlight the importance of structural modifications in enhancing biological activity while minimizing cytotoxicity towards non-cancerous cells .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-(5-bromo-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPOKHIASGOGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359603 | |

| Record name | 2-ACETAMIDO-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

107986-49-2 | |

| Record name | 2-ACETAMIDO-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.